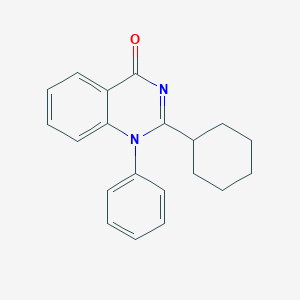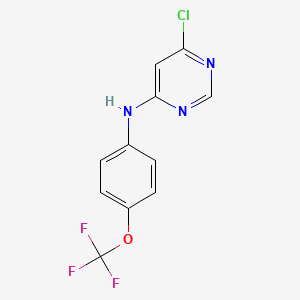
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
(6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine serves as a significant intermediate in the synthesis of various antitumor drugs. It's used in the production of small molecular inhibitors targeting cancer cells. A study outlined the synthesis of an important derivative, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which is utilized extensively in this domain (Gan et al., 2021).
Quantum Chemical Characterization
Research in quantum chemistry has focused on understanding the hydrogen bonding sites in derivatives of pyrimidine compounds, including those structurally similar to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine. These studies help in predicting the behavior of these compounds in various environments and their interactions at the molecular level (Traoré et al., 2017).
Antimicrobial Activity
Several pyrimidine derivatives, including those related to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds have been tested against a range of bacteria and fungi, demonstrating their potential in the development of new antimicrobial agents (Mittal et al., 2011).
Antiangiogenic Properties
Pyrimidine derivatives have been explored for their antiangiogenic properties, which is crucial in the development of treatments for diseases like cancer. These compounds, derived from pyrimidines similar to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, have shown promising results in binding energy and molecular docking studies, indicating their potential as antiangiogenic agents (Jafar & Hussein, 2021).
Insecticidal and Acaricidal Evaluation
Novel pyrimidinamine derivatives, related to the chemical structure of interest, have been designed and synthesized withphenyloxazole moiety. These compounds displayed remarkable insecticidal activities against specific pests, suggesting their potential use in pest control applications (Zhang et al., 2019).
Corrosion Inhibition
Pyrimidin-amine derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds, including those structurally akin to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, have shown good corrosion inhibitioneven at low concentrations, indicating their potential applications in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Optical and Electronic Properties
Studies on thiopyrimidine derivatives, including those related to (6-Chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine, have examined their structural, electronic, and nonlinear optical properties. These investigations are crucial for understanding their potential applications in fields like medicine and nonlinear optics, providing insights into the correlation between molecular structure and macroscopic properties (Hussain et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-9-5-10(17-6-16-9)18-7-1-3-8(4-2-7)19-11(13,14)15/h1-6H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKICFGZSQFAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=NC=N2)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
714962-04-6 | |
| Record name | (6-chloro-pyrimidin-4-yl)-(4-trifluoromethoxy-phenyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


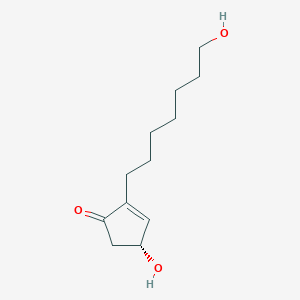
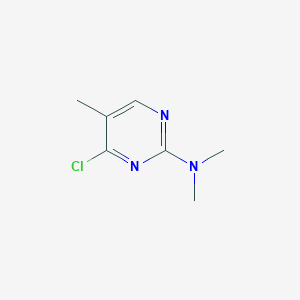

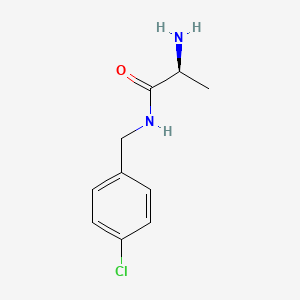
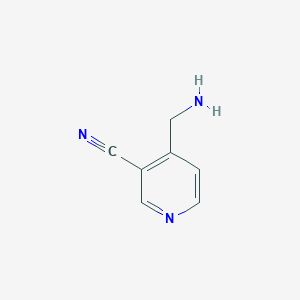
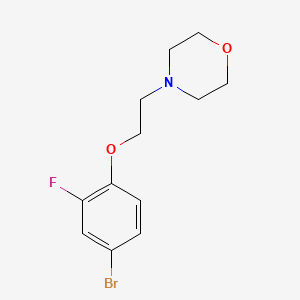
![1-Cyclopropyl-6-fluoro-7-[4-(furan-2-carbonylcarbamothioyl)-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280399.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
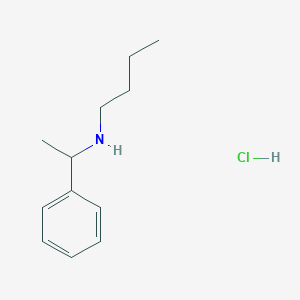

![7-[4-(Benzylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280431.png)

